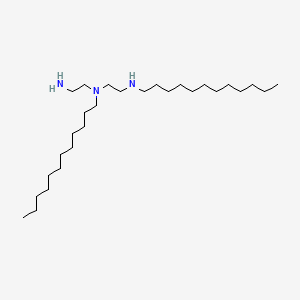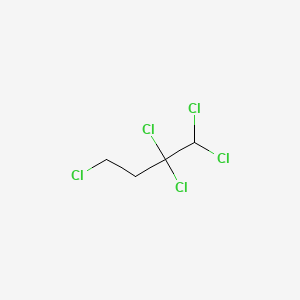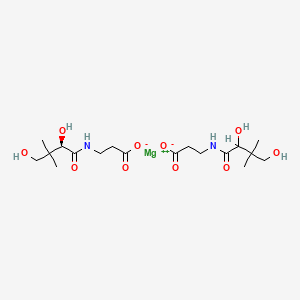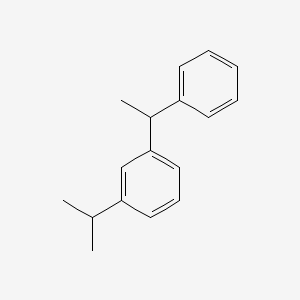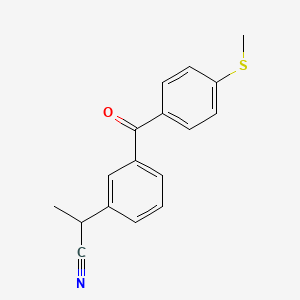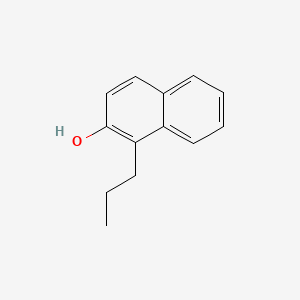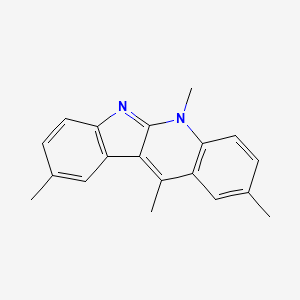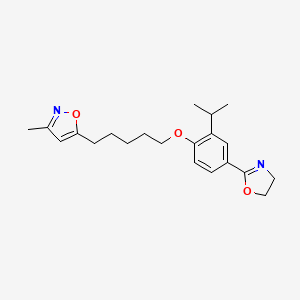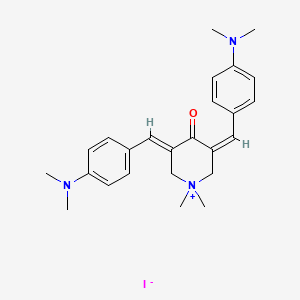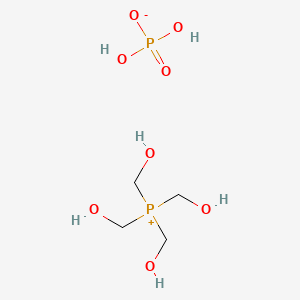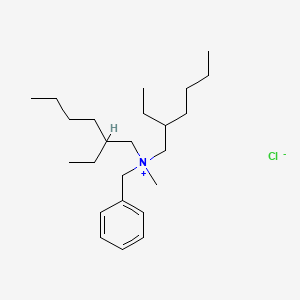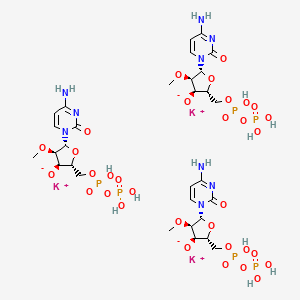
Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is a cytosine nucleotide derivative. It contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes. This compound is a part of the pyrimidine ribonucleoside diphosphates class, which are essential components in the synthesis of nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves multiple steps. The initial step typically includes the protection of the hydroxyl groups of cytidine, followed by phosphorylation reactions to introduce the diphosphate groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of automated synthesizers and high-throughput purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cytidine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various cytidine analogs.
Applications De Recherche Scientifique
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in cellular processes, including DNA and RNA synthesis.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of various biochemical reagents and diagnostic tools
Mécanisme D'action
The mechanism of action of Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the synthesis and modification of DNA and RNA. The molecular targets include cytidylate kinase and other nucleotide-binding proteins, which play a role in cellular metabolism and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-(trihydrogen diphosphate): A cytosine nucleotide with two phosphate groups, similar in structure but lacking the 2’-O-methyl modification.
Cytidine 5’-(tetrahydrogen triphosphate): Contains three phosphate groups and is involved in different biochemical pathways.
Uridine 5’-(trihydrogen diphosphate): A uracil nucleotide with similar phosphate groups but different base structure
Uniqueness
Cytidine 5’-(trihydrogen diphosphate), 2’-O-methyl-, tripotassium salt is unique due to its 2’-O-methyl modification, which can influence its biochemical properties and interactions. This modification can affect its stability, binding affinity, and overall functionality in various biological processes .
Propriétés
Numéro CAS |
93839-94-2 |
|---|---|
Formule moléculaire |
C30H48K3N9O33P6 |
Poids moléculaire |
1365.9 g/mol |
Nom IUPAC |
tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate |
InChI |
InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1 |
Clé InChI |
LXFGTQAFFWZMKY-WVJFLJFUSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
SMILES canonique |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
